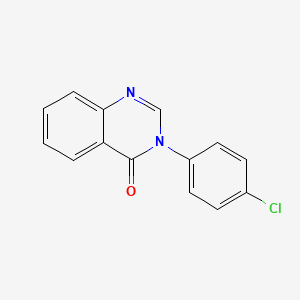

3-(4-chlorophenyl)quinazolin-4(3H)-one

Description

Significance of the Quinazolinone Scaffold in Heterocyclic Chemistry

The quinazolinone scaffold is a cornerstone in medicinal chemistry, often described as a "privileged scaffold" because of its ability to bind to a wide range of biological targets. researchgate.net This structural motif is present in over 150 naturally occurring alkaloids and numerous synthetic compounds with significant pharmacological applications. mdpi.comresearchgate.net The versatility of the quinazolinone core allows for structural modifications that can fine-tune its biological activity, leading to the development of drugs with enhanced efficacy and specificity. wisdomlib.org

The broad pharmacological profile of quinazolinone derivatives is extensive, encompassing a variety of therapeutic areas. ijnrd.org Research has demonstrated their potential as anticancer, anti-inflammatory, antibacterial, antifungal, anticonvulsant, anti-HIV, and antimalarial agents. nih.govmdpi.comijnrd.orgresearchgate.net The stability of the quinazolinone ring system and the relative ease of its synthesis further enhance its appeal for drug discovery and development. mdpi.comnih.gov Several clinically approved drugs, such as Gefitinib (an anticancer agent), are based on the quinazoline (B50416) structure, highlighting its therapeutic importance. researchgate.netwikipedia.org

Table 1: Selected Biological Activities of the Quinazolinone Scaffold

| Biological Activity | Description |

|---|---|

| Anticancer | Derivatives have shown the ability to inhibit the growth of cancer cells, with some acting as protein kinase inhibitors. researchgate.netwikipedia.org |

| Anti-inflammatory | Compounds have been developed that inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. researchgate.net |

| Antimicrobial | The scaffold has been incorporated into molecules effective against various bacterial and fungal strains. nih.govwisdomlib.org |

| Anticonvulsant | Certain quinazolinone derivatives have demonstrated efficacy in models of epilepsy. wisdomlib.org |

| Antiviral | Research has identified quinazolinone-based compounds with activity against viruses, including HIV. nih.govresearchgate.net |

| Antimalarial | The quinazolinone structure is a key feature in some compounds developed to combat malaria. mdpi.com |

Historical Context of Quinazolinone Research

The history of quinazoline chemistry dates back to the 19th century. The first synthesis of a quinazoline derivative, specifically 2-cyano-3,4-dihydro-4-oxoquinazoline, was achieved by Griess in 1869 through the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov The parent compound, quinazoline, was synthesized later in 1895 by Bischler and Lang. wikipedia.org A more efficient synthesis method was subsequently developed by Gabriel in 1903. nih.govwikipedia.org The name "quinazoline" was officially proposed by Widdege in 1887. researchgate.net

The first synthesis specifically for a 4(3H)-quinazolinone also traces back to 1869, involving the reaction of anthranilic acid and cyanide in ethanol. researchgate.net These early discoveries laid the foundation for over a century of research into the synthesis and application of this versatile class of heterocyclic compounds, leading to the vast library of derivatives known today. wisdomlib.org

Overview of 3-(4-Chlorophenyl)quinazolin-4(3H)-one within its Class

This compound is a specific derivative within the larger family of quinazolinones. It is characterized by a 4-chlorophenyl group attached to the nitrogen atom at position 3 of the quinazolinone core. This compound serves as a crucial intermediate or foundational structure in the synthesis of more complex molecules with tailored biological activities. researchgate.netnih.gov

The molecular structure of this compound has been characterized using techniques such as X-ray diffraction. nih.gov Studies have revealed that the quinazoline ring system is essentially planar. nih.gov The presence of the chlorophenyl substituent is a key feature, as modifications to this part of the molecule, or to the quinazolinone core itself, can lead to derivatives with distinct pharmacological profiles. For instance, the addition of different functional groups at the 2-position of the this compound scaffold has been explored to create novel therapeutic agents. researchgate.netnih.gov

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉ClN₂O nih.gov |

| Molecular Weight | 256.68 g/mol nih.gov |

| Crystal System | Monoclinic nih.gov |

| Key Structural Feature | The dihedral angle between the quinazoline plane and the 4-chlorophenyl ring is 44.63 (5)°. nih.gov |

Research Objectives and Scope for this compound

The primary research objective involving this compound is its use as a scaffold for the design and synthesis of new drug candidates. researchgate.netnih.gov Scientists utilize this compound as a starting point to generate libraries of related molecules, which are then screened for various biological activities. The scope of this research is broad, targeting a range of diseases and physiological pathways.

Key research efforts have focused on synthesizing derivatives to explore their potential as:

H1-Antihistaminic Agents: By introducing substituted thioether side chains at the 2-position, researchers have developed novel compounds with significant H1-antihistaminic activity, aiming for treatments with reduced sedative effects. nih.gov

Anti-inflammatory Agents: A variety of substituents have been added to the core structure to create compounds that can inhibit pro-inflammatory enzymes like cyclooxygenase (COX), with some showing selectivity for COX-2. researchgate.net

Opioid Receptor Ligands: More complex, fused heterocyclic systems derived from this quinazolinone have been synthesized and evaluated in silico as potential ligands for the µ-opioid receptor, indicating a potential application in pain management. mdpi.comunitn.it

This strategic approach of molecular modification allows researchers to investigate structure-activity relationships (SAR), providing insights into how specific chemical features influence biological effects.

Table 3: Research on Derivatives of this compound

| Derivative Class | Targeted Biological Activity | Research Focus |

|---|---|---|

| 2-(substituted propyl thio) quinazolin-4-(3H)-ones | H1-Antihistaminic | Development of new antihistamines with potentially fewer side effects compared to existing standards. nih.gov |

| 2-(substituted)quinazolin-4(3H)-ones | Anti-inflammatory (COX Inhibition) | Synthesis of multi-target anti-inflammatory agents by evaluating inhibition of COX-1 and COX-2 enzymes. researchgate.net |

| 3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one | µ-Opioid Receptor Ligand | In silico evaluation of complex derivatives for potential analgesic properties through interaction with the µ-opioid receptor. mdpi.com |

Structure

3D Structure

Properties

CAS No. |

24122-31-4 |

|---|---|

Molecular Formula |

C14H9ClN2O |

Molecular Weight |

256.68 g/mol |

IUPAC Name |

3-(4-chlorophenyl)quinazolin-4-one |

InChI |

InChI=1S/C14H9ClN2O/c15-10-5-7-11(8-6-10)17-9-16-13-4-2-1-3-12(13)14(17)18/h1-9H |

InChI Key |

ZPLOOBDMVCHIPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)Cl |

solubility |

8.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 4 Chlorophenyl Quinazolin 4 3h One

Conventional Synthetic Routes

Conventional methods for synthesizing the quinazolinone scaffold are well-established and typically involve the construction of the heterocyclic ring system from acyclic or simpler cyclic precursors. These routes often rely on thermal energy to drive the reactions, which can require prolonged reaction times.

Synthesis from Anthranilic Acid Precursors

The most common and foundational starting material for the synthesis of quinazolin-4(3H)-ones is anthranilic acid (2-aminobenzoic acid). ijprajournal.comuomosul.edu.iq This readily available precursor contains the necessary benzene (B151609) ring and the amino and carboxylic acid groups in the ortho position, which are essential for forming the fused pyrimidine (B1678525) ring of the quinazolinone core. ijprajournal.com The synthesis begins with the acylation of the amino group of anthranilic acid. uomosul.edu.iq For instance, reacting anthranilic acid with benzoyl chloride in the presence of pyridine (B92270) leads to N-acylation, which is the first step toward building the quinazolinone structure. ijprajournal.com

Cyclization Reactions and Intermediate Formation (e.g., Benzoxazinone)

Following the initial acylation of anthranilic acid, an intramolecular cyclization and dehydration step typically occurs, leading to the formation of a key intermediate: a 2-substituted-4H-3,1-benzoxazin-4-one. uomosul.edu.iqtandfonline.com For example, heating anthranilic acid with acetic anhydride (B1165640) results in the formation of 2-methyl-4H-3,1-benzoxazin-4-one. uomosul.edu.iqtandfonline.com This benzoxazinone (B8607429) intermediate is a stable, isolable compound that serves as the immediate precursor to the quinazolinone ring system. tandfonline.comresearchgate.net The formation of the benzoxazinone happens when one mole of an acid chloride acylates the amino group and a second mole reacts with the carboxylic group, creating a mixed anhydride which then loses a molecule of acid to cyclize. uomosul.edu.iq

Condensation and Refluxing Procedures

The final step in this conventional pathway is the reaction of the 2-substituted-4H-3,1-benzoxazin-4-one intermediate with a primary amine. To produce 3-(4-chlorophenyl)quinazolin-4(3H)-one, the benzoxazinone intermediate is condensed with 4-chloroaniline. researchgate.net This reaction involves a nucleophilic attack by the amine on the carbonyl group of the benzoxazinone ring, leading to ring-opening followed by recyclization to form the more stable quinazolinone ring. This condensation is typically carried out by refluxing the reactants in a suitable solvent, such as acetic acid or ethanol, for several hours. ijprajournal.comtandfonline.com

Advanced and Green Chemistry Approaches

In response to the need for more efficient, environmentally friendly, and rapid synthetic methods, advanced approaches have been developed. These include the use of microwave irradiation and novel catalytic systems that reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of quinazolinones. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.gov One approach involves the reaction of anthranilic acid with a primary aromatic amine in the presence of phosphoryl chloride (POCl₃) in dimethylformamide (DMF), supported on anhydrous sodium sulfate. nih.gov This mixture is then exposed to microwave irradiation (e.g., 600 W) for just 2-4 minutes to yield the desired 3-substituted quinazolin-4(3H)-one. nih.gov The significant improvement in reaction efficiency is a hallmark of this green chemistry approach.

The table below illustrates the typical advantages of microwave-assisted synthesis over conventional heating for a closely related quinazolinone derivative, highlighting the reduction in time and increase in yield.

| Method | Catalyst | Reaction Time | Yield (%) | Reference |

| Conventional Heating | SbCl₃ | - | 83% | scispace.com |

| Microwave Irradiation | SbCl₃ | - | 94% | scispace.com |

| Conventional Heating | - | 10 hours | 79% | |

| Microwave Irradiation | - | 5 minutes | 87% |

Copper-Catalyzed Isocyanide Insertion

A novel and sustainable method for synthesizing quinazolin-4-ones involves a copper-catalyzed imidoylative cross-coupling and cyclocondensation reaction. organic-chemistry.orgnih.govnih.gov This approach utilizes environmentally benign Cu(II) acetate (B1210297) as a catalyst and proceeds efficiently in anisole, a sustainable solvent. organic-chemistry.orgnih.gov The reaction couples 2-isocyanobenzoates with amines to form the quinazolinone product. nih.govacs.org A key advantage of this method is that it can be performed under an air atmosphere without the need for dry or inert conditions. nih.gov When using aromatic amines, such as 4-chloroaniline, the reaction requires microwave heating at 150 °C for approximately 20 minutes to proceed efficiently. organic-chemistry.orgacs.org This copper-catalyzed methodology represents a significant advancement in green organic synthesis, offering a robust and scalable route to valuable heterocyclic compounds. nih.gov

The key components for this advanced synthetic route are summarized in the table below.

| Component | Role | Specific Example | Reference |

| Substrate 1 | Isocyanide Source | Ethyl 2-isocyanobenzoate | acs.org |

| Substrate 2 | Amine | 4-chloroaniline | acs.org |

| Catalyst | Lewis Acid | Cu(OAc)₂·H₂O | acs.org |

| Base | Mild Base | Triethylamine (Et₃N) | acs.org |

| Solvent | Green Solvent | Anisole | organic-chemistry.org |

| Energy Source | For Aromatic Amines | Microwave Irradiation | organic-chemistry.orgacs.org |

Deep Eutectic Solvents in Quinazolinone Synthesis

In recent years, green chemistry principles have driven the adoption of Deep Eutectic Solvents (DESs) as sustainable alternatives to conventional volatile organic solvents. researchgate.net DESs, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, offer advantages such as low cost, low toxicity, biodegradability, and non-flammability. worldresearchersassociations.com Their use as both reaction media and catalysts has been effectively demonstrated in the synthesis of quinazolinone derivatives. researchgate.netrsc.org

One prominent method involves a two-step reaction for 2-methyl-3-substituted-quinazolin-4(3H)-ones, including the target compound's scaffold. tandfonline.com The process begins with the conventional synthesis of a benzoxazinone intermediate from anthranilic acid and acetic anhydride. tandfonline.comresearchgate.net This intermediate then reacts with a primary amine, such as 4-chloroaniline, in a DES like choline (B1196258) chloride:urea (B33335) (ChCl:Urea) to yield the final 3-substituted quinazolinone. tandfonline.com This approach highlights the dual role of the DES as a green medium and a catalyst. researchgate.net The synthesis of 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one has been reported with a 66% yield using this method. tandfonline.com

The selection of the DES system can significantly influence reaction efficiency. Studies comparing various choline chloride-based DESs found that a 1:2 molar ratio of choline chloride to urea was highly effective for synthesizing substituted 2-mercaptoquinazolin-4(3H)-ones, which are valuable precursors for further derivatization. researchgate.net These greener protocols often result in good to excellent yields and simplify the work-up procedures. rsc.org

| Reactants | Deep Eutectic Solvent (DES) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methyl-4H-3,1-benzoxazin-4-one + 4-Chloroaniline | Choline Chloride:Urea (1:2) | 80°C | 3-(4-Chlorophenyl)-2-methylquinazolin-4(3H)-one | 66% | tandfonline.com |

| Anthranilic Acid + Phenyl Isothiocyanate | Choline Chloride:Urea (1:2) | 80°C | 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | High | researchgate.net |

| 2-Aminobenzamide + Aromatic Aldehydes | Choline Chloride:Glycerol (ChCl:Gly) | Reflux | Substituted Quinazolinones | Good to Excellent | worldresearchersassociations.comrsc.org |

Derivatization and Functionalization Strategies

The this compound core can be extensively modified to produce a wide array of derivatives. Functionalization strategies typically target the C-2 position of the quinazolinone ring, leading to the incorporation of diverse chemical moieties or the construction of more complex fused heterocyclic systems.

While the N-3 position is already defined in the target molecule by the 4-chlorophenyl group, the C-2 position is a primary site for introducing chemical diversity. A common strategy involves using a 2-thioxo or 2-mercapto quinazolinone intermediate. For instance, 3-substituted 2-mercapto-quinazolin-4(3H)-ones can be synthesized from anthranilic acid and an appropriate isothiocyanate. mdpi.com The 2-mercapto group is a versatile handle for S-alkylation, leading to intermediates like thioacetohydrazides, which can be further modified. mdpi.com

Another key intermediate is the 2-hydrazino derivative. The reaction of a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with hydrazine (B178648) hydrate (B1144303) provides the corresponding 2-hydrazinylquinazolin-4(3H)-one in good yield. mdpi.com This hydrazinyl group at the C-2 position serves as a nucleophile and a building block for numerous subsequent transformations, including the preparation of hydrazones, pyrazoles, and other heterocyclic systems. mdpi.comresearchgate.net

The quinazolinone scaffold can be annulated with additional heterocyclic rings to create polycyclic structures, often leading to significant changes in chemical and biological properties. researchgate.net These fused systems can be constructed by reacting bifunctional quinazolinone precursors with appropriate reagents.

One approach involves the reaction of 2-hydrazinyl derivatives with reagents that enable ring closure. For example, the reaction of 6,8-dibromo-2-(3,4-dichlorophenyl)-3-hydrazinylquinazolin-4(3H)-one with carbon disulfide resulted in the formation of a fused triazole ring, yielding 7,9-dibromo-5-(3,4-dichlorophenyl)- ontosight.airesearchgate.netmdpi.comtriazolo[4,3-c]quinazoline-3(2H)-thione. ekb.eg

Another strategy starts with a precursor like 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one. mdpi.com Reaction of this compound with N,N'-thiocarbonyldiimidazole leads to the formation of a three-ring fused system, 3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, which incorporates an imidazolidine-2-thione moiety. mdpi.com Such syntheses expand the structural diversity of quinazolinone-based compounds significantly. researchgate.net

The introduction of hydrazone, thiosemicarbazide, and pyrazole (B372694) functionalities is a common derivatization strategy, often starting from a 2-hydrazinyl-3-(4-chlorophenyl)quinazolin-4(3H)-one intermediate.

Hydrazones: Hydrazone derivatives are readily prepared through the condensation of 2-hydrazinylquinazolin-4(3H)-ones with various aldehydes or ketones. mdpi.comresearchgate.net The reaction is typically carried out by refluxing the reactants in a suitable solvent like glacial acetic acid. mdpi.com This method allows for the introduction of a wide range of substituents depending on the carbonyl compound used. These hydrazones can serve as final products or as intermediates for further cyclization reactions. researchgate.net

Thiosemicarbazides and Thiosemicarbazones: Thiosemicarbazide derivatives can be synthesized by reacting carbohydrazides with isothiocyanates. scribd.com For quinazolinones, a common approach is to first prepare a carbohydrazide (B1668358) at the C-2 position, which can then react with an isothiocyanate like p-chlorophenylisothiocyanate to form the corresponding 1-acyl-4-aryl-thiosemicarbazide. mdpi.com Alternatively, thiosemicarbazones, which are a subclass of hydrazones, are formed by reacting a 2-hydrazinyl quinazolinone with an isothiocyanate. researchgate.net

Pyrazoles: Pyrazole rings can be constructed onto the quinazolinone core using several methods. chim.itorganic-chemistry.org A frequent strategy involves the cyclization of hydrazone intermediates. For example, hydrazones derived from 2-hydrazinylquinazolin-4(3H)-one and active methylene (B1212753) compounds can be cyclized. mdpi.com Treating certain hydrazone derivatives with a Vilsmeier-Haack reagent (e.g., DMF/POCl₃) can lead to the formation of 1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehydes. mdpi.com Another pathway involves the reaction of a 2-hydrazino quinazolinone with β-diketones like acetylacetone, which, upon cyclization, yields pyrazole-substituted quinazolinones. ekb.eg

| Quinazolinone Precursor | Reagent(s) | Resulting Moiety | Example Product | Reference |

|---|---|---|---|---|

| 2-Hydrazinylquinazolin-4(3H)-one | Aromatic Carbonyl Compounds | Hydrazone | 2-(2-Aryl-ethylidene-hydrazinyl)quinazolin-4(3H)-ones | mdpi.com |

| 2-Hydrazinyl-3-phenyl-3H-quinazolin-4-one | D-sugars / Acetic Acid | Hydrazone | D-sugar-1-(3-phenyl-4-oxoquinazolin-2-yl)hydrazones | researchgate.net |

| Phenylacetyl Hydrazide | p-Chlorophenylisothiocyanate | Thiosemicarbazide | 1-Phenylacetyl-4-(4-chlorophenyl)thiosemicarbazide | mdpi.com |

| 3-(4-Aminophenyl)-2-methyl-3H-quinazolin-4-one diazonium salt + Ethyl acetoacetate | Hydrazine Hydrate | Pyrazole (Pyrazolinone) | 3-[4-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-phenyl]-2-methyl-3H-quinazolin-4-one | mdpi.com |

| Hydrazone derivative of quinazolinone | DMF / POCl₃ | Pyrazole | 1-(4-Oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehydes | mdpi.com |

Computational and Theoretical Investigations of 3 4 Chlorophenyl Quinazolin 4 3h One

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to investigate the electronic structure and properties of molecules. For 3-(4-chlorophenyl)quinazolin-4(3H)-one and its analogues, these methods elucidate fundamental characteristics that govern its reactivity and interactions.

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. For this compound, experimental data from X-ray crystallography confirms that the quinazoline (B50416) unit is nearly planar. nih.gov The dihedral angle, which is the angle between the plane of the quinazoline ring system and the 4-chlorophenyl ring, is a critical geometric parameter and has been experimentally determined to be 44.63 (5)°. nih.gov

DFT calculations, often performed using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G**, can reproduce these structural parameters with high accuracy. researchgate.netmdpi.com Such calculations for related quinazolinone derivatives have been used to determine optimized geometries, bond lengths, and bond angles. researchgate.netnih.govnih.gov

Furthermore, DFT is employed to analyze the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For quinazolinone Schiff base derivatives, studies have shown that substitutions on the phenyl ring can modulate this energy gap, influencing the molecule's electronic properties and potential for intramolecular charge transfer. nih.govsemanticscholar.org

Table 1: Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₉ClN₂O |

| Molecular Weight | 256.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.9531 (8) |

| b (Å) | 3.9290 (3) |

| c (Å) | 17.2740 (8) |

| β (°) | 91.626 (3) |

| Volume (ų) | 1150.14 (12) |

Note: The dihedral angle is between the mean plane of the quinazoline ring system and the 4-chlorophenyl ring.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. wikipedia.org It provides a detailed picture of the Lewis structure, including lone pairs and bond orbitals.

The Quantum Theory of Atoms in Molecules (AIM) provides a method for partitioning a molecule's electron density to define atoms and the bonds between them. wikipedia.org This approach allows for the characterization of chemical bonds and non-covalent interactions based on the topology of the electron density.

AIM analysis can identify bond critical points (BCPs), which are points between two nuclei where the electron density is a minimum along the internuclear path but a maximum in the perpendicular directions. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, provide quantitative information about the strength and nature of the chemical bond (e.g., covalent vs. ionic or hydrogen bonds). wikipedia.org For the analogous compound 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, AIM has been used to study its topological properties, providing a deeper understanding of its intramolecular interactions. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a key experimental method for identifying functional groups and elucidating molecular structure. Computational methods, particularly DFT, are vital for the accurate assignment of the observed vibrational modes. mdpi.comnih.gov

For quinazolinone derivatives, theoretical calculations of harmonic vibrational frequencies are often performed and then scaled by an empirical factor to achieve better agreement with experimental spectra. mdpi.com This combined experimental and theoretical approach allows for a complete and reliable assignment of vibrational bands. For example, in studies of similar molecules, the characteristic C=O stretching frequency of the quinazolinone ring is a prominent feature in the IR spectrum, typically appearing in the range of 1650-1700 cm⁻¹. mdpi.comacs.org DFT calculations help to confirm this assignment and to interpret more complex regions of the spectrum where multiple vibrational modes overlap. researchgate.netmdpi.com

Table 2: Example of Vibrational Mode Assignment for a Related Compound mdpi.com

| Assignment | Experimental IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

|---|---|---|

| C=O stretch | 1678 | 1685 |

| Aromatic C=C stretch | 1605 | 1610 |

| C-N stretch | 1340 | 1345 |

Note: Data is illustrative and based on analyses of similar heterocyclic structures containing the specified functional groups.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. Molecular docking, in particular, is a critical tool for predicting how a small molecule (ligand) binds to a macromolecular target, such as a protein, which is essential for drug discovery.

Molecular docking studies are frequently performed on quinazolinone derivatives to explore their potential as inhibitors of various enzymes and receptors implicated in disease. mdpi.comimpactfactor.orgscispace.com For derivatives of 4-chlorophenyl-quinazoline-4-[3H]-one, docking has been used to predict their binding affinity and interaction patterns with the active site of target proteins. impactfactor.org

These studies typically involve:

Target Selection: A protein with a known three-dimensional structure (often from the Protein Data Bank, PDB) is chosen as the target. For quinazolinones, targets have included cyclooxygenase-2 (COX-2), the µ-opioid receptor, and dihydrofolate reductase (DHFR). mdpi.comimpactfactor.orgnih.gov

Ligand Preparation: The 3D structure of the quinazolinone derivative is generated and its energy is minimized.

Docking Simulation: A docking algorithm places the ligand into the active site of the protein in various conformations and orientations, scoring each "pose" based on a scoring function that estimates binding affinity (e.g., in kcal/mol).

Interaction Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. researchgate.net

Studies on various quinazolinone compounds have revealed that the quinazolinone core often serves as a scaffold, with substituents at different positions forming specific and crucial interactions with the target protein. For example, the carbonyl oxygen and nitrogen atoms of the quinazolinone ring are frequently involved in hydrogen bonding. nih.gov

Table 3: Summary of Molecular Docking Studies on Related Quinazolinone Derivatives

| Compound/Derivative | Protein Target (PDB ID) | Key Interactions Observed |

|---|---|---|

| (E)-3-(benzylideneamino)-2-(4-chlorophenyl)quinazolin-4(3H)-one | Cyclooxygenase-2 (COX-2) (3LN1) | Hydrogen bonding and hydrophobic interactions within the active site. impactfactor.org |

| 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one | µ-Opioid Receptor | Interactions comparable to known opioids like morphine and fentanyl. mdpi.com |

| 6-iodo-2-methyl-3-(phenyl)quinazolin-4(3H)-one | Dihydrofolate reductase (DHFR) | Hydrophobic interactions of the quinazoline ring and hydrogen bonds with active site residues. nih.gov |

These computational investigations are fundamental to understanding the physicochemical properties and biological potential of this compound, guiding further experimental research and the rational design of new therapeutic agents.

Ligand-Protein Interaction Profiling

Cyclooxygenase (COX-1, COX-2) Enzyme Docking

Molecular docking studies have been employed to investigate the potential of this compound and its derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The majority of COX-2 inhibitors are diaryl heterocycles, a structural class that includes the quinazolinone ring system. impactfactor.org

Virtual screening of quinazolinone derivatives has been performed against the COX-2 enzyme (PDB code: 3LN1) to predict their binding modes and affinities. impactfactor.org These studies aim to identify compounds that bind effectively within the active site of the enzyme, analogous to known inhibitors like celecoxib. The results are often quantified by scoring functions that estimate the binding energy, with lower energy values indicating potentially stronger inhibition. For a series of synthesized 4-chlorophenylquinazoline-4-[3H]-one derivatives, the rerank score (RS) values, indicating bond energy, were calculated, with the most promising compound showing an RS value of -122.54 kcal/mol, signifying a strong potential for COX-2 inhibition. impactfactor.org

The interactions typically involve the quinazolinone core and its substituents forming hydrogen bonds and hydrophobic interactions with key amino acid residues in the COX-2 active site. While many studies focus on COX-2, the quinazoline scaffold has also been investigated for its interaction with COX-1, with some derivatives showing high selectivity for one isoform over the other. nih.gov

Table 1: Docking Interaction Data for Quinazolinone Derivatives with COX-2

| Compound Type | Target Protein | PDB Code | Key Finding | Reference |

|---|---|---|---|---|

| 4-chlorophenylquinazoline-4-[3H]-one derivatives | COX-2 | 3LN1 | Predicted analogous binding mode to COX-2 inhibitors; smallest Rerank Score (RS) was -122.54 kcal/mol. | impactfactor.org |

| 2,3-diaryl-4[3H]-quinazolinone derivatives | COX-2 | Not Specified | Derivatives exhibit COX-2 inhibitory activities. | impactfactor.org |

| 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone | COX-2 | Not Specified | Improved inhibition of COX-2 activity. | nih.gov |

Tyrosine Kinase (CDK2, HER2, EGFR, VEGFR2) Docking Interactions

The quinazolinone framework is a well-established scaffold for the development of tyrosine kinase inhibitors, which are crucial in cancer therapy. Docking studies have extensively explored the binding of this compound derivatives with several key tyrosine kinases.

Cyclin-Dependent Kinase 2 (CDK2): Docking analysis of quinazolin-4(3H)-one derivatives with CDK2 has revealed significant interactions. For instance, some derivatives form conventional hydrogen bonds with the backbone of Asp86 and pi-alkyl interactions with residues like Ala31, Ile10, and Leu134 within the ATP-binding pocket. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2): In silico studies with HER2 have shown that quinazolinone compounds can establish hydrogen bond interactions with key residues such as Met801. nih.gov Additional stability is conferred by multiple alkyl and pi-alkyl interactions with surrounding residues including Leu726, Ala751, and Lys753. nih.gov

Epidermal Growth Factor Receptor (EGFR): As a primary target for many anticancer drugs, EGFR's interaction with quinazolinone derivatives has been a major focus. Docking simulations indicate that these compounds bind in the ATP-binding site, forming critical hydrogen bonds with residues like Met793 and Thr790. nih.govnih.gov Pi-cation interactions with Lys745 and van der Waals forces with other residues further anchor the ligand. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow. Molecular docking has shown that the quinoline/quinazoline scaffold can effectively inhibit VEGFR2. fmhr.org The interactions typically occur at the ATP-binding site, validating the pharmacophoric hypothesis for this class of inhibitors. fmhr.org

Table 2: Key Docking Interactions with Tyrosine Kinases

| Target Kinase | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| CDK2 | Asp86, Ala31, Ile10, Leu134 | Hydrogen Bond, Pi-Alkyl | nih.gov |

| HER2 | Met801, Leu726, Ala751, Lys753 | Hydrogen Bond, Pi-Alkyl | nih.gov |

| EGFR | Met793, Thr790, Lys745 | Hydrogen Bond, Pi-Cation | nih.gov |

| VEGFR2 | ATP-Binding Site Residues | General Binding Interaction | fmhr.org |

α-Glucosidase Enzyme Binding

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. Computational studies have identified the quinazolin-4(3H)-one scaffold as a promising candidate for α-glucosidase inhibition. nih.gov

Molecular docking simulations have been performed to understand the binding mechanism of these compounds within the active site of α-glucosidase. These studies reveal that the quinazolinone derivatives can form crucial hydrogen bond interactions with key catalytic residues of the enzyme, such as Asp616 and Asp282. nih.gov The phenoxy acetamide (B32628) moiety, when present in derivatives, has been shown to be critical for forming these hydrogen bonds. nih.gov Kinetic studies coupled with docking results suggest that potent derivatives often act as competitive inhibitors, directly competing with the natural substrate for binding to the enzyme's active site. nih.gov The inhibitory potency of these compounds, often expressed as IC50 values, has been shown in some cases to be significantly stronger than the standard drug, acarbose. nih.gov

Sortase A Protein Interactions

Sortase A (SrtA) is a bacterial transpeptidase that plays a crucial role in anchoring surface proteins to the cell wall of Gram-positive bacteria, making it an attractive target for developing new anti-infective agents. nih.gov While specific docking studies on this compound are not extensively documented in the reviewed literature, the general principles of ligand interaction with SrtA have been established through computational analysis of other inhibitors.

Docking studies with SrtA typically involve placing the ligand into the enzyme's binding site to predict its orientation and affinity. Key interactions often involve hydrogen bonds with polar residues like Glu105 and Arg197, and hydrophobic interactions with residues such as Gly167. nih.gov The binding of an inhibitor can sterically hinder the enzyme's natural substrate from accessing the active site. nih.gov Given the established ability of heterocyclic compounds to interact with enzymatic targets, it is plausible that the quinazolinone scaffold could be computationally modeled to explore its potential as a Sortase A inhibitor.

Thymidylate Synthase and Dihydrofolate Reductase Binding

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) are crucial enzymes in the folate metabolic pathway, which is essential for the synthesis of DNA precursors. nih.govresearchgate.net Both are well-established targets for anticancer drugs. The quinazoline scaffold is structurally related to known antifolates and has been investigated as a potential inhibitor of these enzymes.

Molecular docking studies on human DHFR (hDHFR) have been used to explain the inhibitory activity of quinazolinone derivatives. nih.gov These simulations have shown that the quinazolinone nucleus fits into the enzyme's active site, forming critical binding interactions. Key amino acid residues such as Glu30, Phe31, and Phe34 have been identified as crucial for the binding of these inhibitors. nih.gov Similarly, computational models have been used to design dual inhibitors that target both TS and DHFR. For related heterocyclic scaffolds like thieno[2,3-d]pyrimidines, docking studies have elucidated how these molecules can bind effectively to the active sites of both enzymes, showcasing the potential of such fused ring systems as dual-target antifolates. nih.gov

GABAA Receptor and μ-Opioid Receptor Ligand Simulations

The versatility of the quinazolinone structure extends to its potential interaction with central nervous system targets, including the GABAA and μ-opioid receptors.

GABAA Receptor: In silico studies suggest that quinazolinone derivatives may act as anticonvulsants by binding to an allosteric site on the GABAA receptor. researchgate.net Docking simulations have identified potential interactions, such as arene-hydrogen bonds between the ligand and residues like Thr202 within the receptor's binding pocket. nih.gov These favorable interactions suggest that quinazolinone analogues are possible ligands for this receptor. nih.gov

μ-Opioid Receptor: The search for novel analgesics has led to the computational evaluation of quinazolinone derivatives as ligands for the μ-opioid receptor (μOR). A structurally related compound, 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one, was evaluated through docking calculations against the μOR. mdpi.comunitn.it The results showed that its binding energy and interaction patterns were comparable to those of known opioids like morphine and fentanyl, indicating its potential as a potent ligand for this receptor. mdpi.com

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic view, assessing the stability of the complex over time. MD simulations have been applied to quinazolinone derivatives to validate docking results and understand the conformational stability of the ligand-receptor complexes. researchgate.net

By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period, researchers can determine if the complex remains stable. A low and stable RMSD value suggests that the ligand remains securely bound in the active site. researchgate.net Furthermore, Root Mean Square Fluctuation (RMSF) analysis can highlight the flexibility of individual amino acid residues in the binding pocket upon ligand binding. researchgate.net These simulations have been used to confirm the stability of quinazolinone derivatives in complex with targets like VEGFR2 and EGFR, providing deeper insights into the dynamics of the interaction and reinforcing the predictions made by initial docking studies. researchgate.netnih.gov

In Silico Prediction of Molecular Targets

In silico methods, particularly molecular docking, are pivotal in predicting the molecular targets of bioactive compounds like this compound. These computational techniques simulate the interaction between a ligand (the compound) and a protein target at the molecular level, predicting the binding affinity and orientation. For the quinazolinone scaffold, a wide array of potential targets has been identified, suggesting its therapeutic versatility.

Molecular docking studies on derivatives of 2-(4-chlorophenyl)quinazolin-4(3H)-one have identified cyclooxygenase-2 (COX-2) as a potential target. impactfactor.org These studies use virtual screening to estimate the binding affinity, with results indicating that the quinazolinone core can effectively fit into the active site of the COX-2 enzyme, which is a key target in anti-inflammatory drug design. impactfactor.org

Other research focusing on the broader class of quinazolinones has predicted interactions with several other critical biological targets. asianpubs.orgtandfonline.comnih.govnih.gov Dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, has been identified as a target for quinazolinone derivatives in the context of anticancer activity. asianpubs.orgnih.gov Similarly, Poly (ADP-ribose) polymerase 1 (PARP-1) and Signal Transducer and Activator of Transcription 3 (STAT3) have been explored as potential dual targets for quinazolinone-based compounds in cancer therapy. tandfonline.com The serine/threonine kinase AKT1, a key component of cell signaling pathways implicated in cancer, has also been identified as a promising target through docking studies. nih.gov

For a related compound, 3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one, in silico evaluations predicted its potential as a ligand for the µ-opioid receptor, suggesting possible applications in analgesia. mdpi.comunitn.it These predictions are based on the compound's structural similarity to known opioids and favorable docking scores within the receptor's binding pocket. mdpi.com

The predictive power of these in silico models allows for the rational design of new derivatives and helps prioritize compounds for further biological evaluation. The binding affinity is often expressed as a docking score or rerank score, where a more negative value typically indicates a more favorable interaction.

| Predicted Target | Specific Compound/Derivative Class | Computational Method | Key Finding/Score | Potential Therapeutic Area | Reference |

|---|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Derivatives of 2-(4-chlorophenyl)quinazolin-4(3H)-one | Molecular Docking | Rerank Score: -122.54 kcal/mol for the best derivative | Anti-inflammatory | impactfactor.org |

| Dihydrofolate Reductase (DHFR) | Iodinated 4-(3H)-quinazolinones | Molecular Docking | Good correlation between experimental activity and binding affinity | Anticancer | nih.gov |

| PARP-1 | Quinazolinone derivatives | Molecular Docking | Dock Score: -10.421 for the best derivative | Anticancer | |

| AKT1 | Novel quinazolinone derivatives | Molecular Docking | Simulations were in accordance with in vitro cytotoxic activity | Anticancer | nih.gov |

| µ-Opioid Receptor | 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one | Molecular Docking | Energy values and interactions comparable to morphine and fentanyl | Analgesia | mdpi.com |

| PARP1 and STAT3 (Dual) | Quinazolinone derivatives | Molecular Docking, MM-GBSA | Derivative 1f showed a considerable glide score and binding free energy | Anticancer | tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that correlate the chemical structure of a series of compounds with their biological activity. These mathematical models are essential in medicinal chemistry for predicting the activity of novel molecules, optimizing lead compounds, and understanding the physicochemical properties that govern their therapeutic effects. For quinazolinone derivatives, 3D-QSAR methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. rsc.orgunar.ac.id

The fundamental principle of QSAR is that variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. nih.govacs.org 3D-QSAR models extend this principle by considering the three-dimensional properties of the molecules.

CoMFA (Comparative Molecular Field Analysis): This framework calculates the steric (shape) and electrostatic fields of a set of aligned molecules. A statistical method, typically Partial Least Squares (PLS), is then used to build a model that relates the variations in these fields to the observed biological activities. rsc.orgunar.ac.id The resulting model is visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA model for quinazolinone-based Epidermal Growth Factor Receptor (EGFR) inhibitors can reveal specific areas where bulky substituents or electropositive groups would enhance inhibitory potency. unar.ac.id

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an advancement over CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. unar.ac.id This provides a more comprehensive understanding of the intermolecular interactions between the ligand and its target. A CoMSIA model for quinazolin-4(3H)-one analogs identified that green contours, indicating regions where steric bulk is favorable, were found around the p-chlorophenyl group, suggesting this feature contributes positively to the compound's activity as an EGFR inhibitor. unar.ac.id

These QSAR studies provide predictive models characterized by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), which indicate the model's predictive power and robustness. rsc.orgunar.ac.idresearchgate.net For a series of quinazolinone derivatives designed as antitumour agents, a predictive 3D-QSAR model was constructed to guide future structural modifications for enhanced efficacy. rsc.org Similarly, studies on iodinated 4-(3H)-quinazolinones used 3D-QSAR to show that electron-withdrawing and lipophilic groups at the para-position of the phenyl ring were beneficial for activity against DHFR. nih.gov

| QSAR Model | Target/Activity | Compound Series | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| CoMFA | Antitumour Activity | Quinazolinone derivatives with hydrazone units | Not specified | Not specified | A good predictive model was constructed to guide future synthesis. | rsc.org |

| CoMFA/S | EGFR Inhibition | Quinazolin-4(3H)-one analogs | 0.597 | 0.872 | Demonstrated good predictive ability for EGFR inhibitory activity. | unar.ac.id |

| CoMSIA/SHE | EGFR Inhibition | Quinazolin-4(3H)-one analogs | Not specified | Not specified | Contour maps indicated steric bulk is favorable around the p-chlorophenyl group. | unar.ac.id |

| 3D-QSAR | DHFR Inhibition | Iodinated 4-(3H)-quinazolinones | Not specified | Not specified | Indicated importance of electron-withdrawing and lipophilic groups on the phenyl ring. | nih.gov |

| Pharmacophore (AAARR.7) | EGFR Inhibition | Quinazoline-based inhibitors | 0.8493 | 0.9433 | Generated a statistically significant model with high predictive power. | researchgate.net |

Biological Activities and Mechanistic Elucidation Pre Clinical Investigations

Enzyme Inhibition Mechanisms

The 3-(4-chlorophenyl)quinazolin-4(3H)-one scaffold has been identified as a versatile core structure for the development of various enzyme inhibitors. Pre-clinical studies have explored its interaction with a range of enzymes, revealing diverse and sometimes potent inhibitory profiles.

Cyclooxygenase (COX) Isozyme Inhibition Profiles (in vitro)

Derivatives of this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory process. In vitro studies indicate that this class of compounds can exhibit inhibitory activity against both COX-1 and COX-2, with a notable tendency towards COX-2 selectivity. researchgate.net

A study involving a series of novel 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives found that while the compounds generally showed no significant inhibition of COX-1 at concentrations up to 50 μM, several derivatives were potent inhibitors of COX-2. researchgate.net This selectivity is a desirable characteristic for anti-inflammatory agents, as COX-2 is the inducible isoform primarily associated with inflammation. The most potent compound in this series, designated 6g, demonstrated a COX-2 inhibiting activity with a half-maximal inhibitory concentration (IC₅₀) of 0.28 μM. researchgate.net Molecular docking studies have also been employed to predict the binding modes of 4-chlorophenylquinazoline-4-[3H]-one derivatives within the active site of the COX-2 enzyme, suggesting a structural basis for their inhibitory potential. impactfactor.org

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Derivative 6g researchgate.net | >50 | 0.28 | >178.57 |

| Derivative 6e researchgate.net | >50 | 1.2 | >41.67 |

| Derivative 6f researchgate.net | >50 | 1.6 | >31.25 |

α-Glucosidase Inhibitory Mechanism and Binding Modes

The quinazolinone scaffold has also been identified as a source of potent α-glucosidase inhibitors. Specifically, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ), a closely related analog, was found to be a potent inhibitor of α-glucosidase with an IC₅₀ value of 12.5±0.1 μM. nih.govacs.org

Mechanistic studies, utilizing spectroscopy and molecular docking, have provided insight into its mode of action. The inhibition was determined to be reversible and of a non-competitive type. nih.gov The binding of the compound to α-glucosidase induces static quenching of the enzyme's intrinsic fluorescence, which is indicative of the formation of a stable inhibitor-enzyme complex. The primary driving forces governing this interaction are a combination of hydrogen bonds, electrostatic forces, and hydrophobic forces. nih.gov These findings suggest that quinazolinone derivatives could serve as promising leads for the development of novel agents for managing conditions associated with high postprandial glucose levels. nih.govnih.gov

| Compound | IC₅₀ (μM) | Inhibition Type |

|---|---|---|

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) nih.gov | 12.5 ± 0.1 | Non-competitive |

Tyrosine Kinase Inhibition at the Molecular Level

The quinazoline (B50416) core is a well-established pharmacophore in the design of tyrosine kinase inhibitors. scite.aimdpi.com Derivatives based on the quinazolin-4(3H)-one structure have shown potent inhibitory activity against multiple tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov

The mechanism of inhibition can vary depending on the specific kinase and the substitution pattern on the quinazolinone scaffold. Molecular docking analyses of certain potent derivatives have revealed that they can act as either ATP-competitive (Type I) or ATP non-competitive (Type II) inhibitors. For instance, some derivatives were found to be ATP-competitive inhibitors against EGFR, interacting with residues in the ATP-binding site. nih.govnih.gov In contrast, the same compounds acted as ATP non-competitive inhibitors against CDK2, suggesting they bind to an allosteric site rather than the ATP pocket. nih.govnih.gov This dual mechanism highlights the versatility of the quinazolinone scaffold in targeting different kinase families.

| Target Kinase | Inhibitory Activity | Proposed Molecular Mechanism |

|---|---|---|

| EGFR | Potent Inhibition (IC₅₀ in low μM range) | ATP Competitive (Type I) |

| HER2 | Potent Inhibition (IC₅₀ in low μM range) | ATP Competitive (Type I) or Non-competitive (Type II) |

| CDK2 | Potent Inhibition (IC₅₀ in low μM range) | ATP Non-competitive (Type II) |

Urease Enzyme Inhibition

Urease, a nickel-containing metalloenzyme, has been identified as another target for quinazolinone-based compounds. A derivative featuring a 4-chloro group on a phenyl ring attached to the quinazolinone core was identified as a highly effective inhibitor of Jack bean urease. This compound exhibited an IC₅₀ value of 1.55 ± 0.11 μg/mL, which was significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 15.08 ± 0.71 µg/mL). researchgate.net The potent activity of this class of compounds against urease is often explored through in silico docking studies to understand the interactions with the enzyme's active site. nih.gov

| Compound | Source | IC₅₀ (μg/mL) |

|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-one with 4-chlorophenyl group researchgate.net | Jack Bean Urease | 1.55 ± 0.11 |

| Thiourea (Standard) researchgate.net | Jack Bean Urease | 15.08 ± 0.71 |

Poly(ADP-ribose) Polymerase (PARP) Modulation

The quinazolinone structure has been successfully employed as a scaffold for potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme critical for DNA repair. researchgate.netnih.gov The rationale for this approach is that the quinazolinone core can act as a bioisostere of the phthalazinone core found in established PARP inhibitors like Olaparib, effectively mimicking the nicotinamide (B372718) moiety of the NAD+ substrate. rsc.org

A specific derivative, 2-[3-[4-(4-chlorophenyl)-1-piperazinyl] propyl]-4(3H)-quinazolinone (FR255595), was identified as a novel and highly potent PARP-1 inhibitor with an IC₅₀ value of 11 nM. nih.gov This demonstrates that strategic modification of the core this compound structure can lead to compounds with exceptionally high affinity for this therapeutic target.

| Compound | IC₅₀ (nM) |

|---|---|

| FR255595 nih.gov | 11 |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism and a validated target for antimicrobial and anticancer therapies. wikipedia.org Quinazolinone analogs have been designed to mimic the structure of methotrexate, a classic DHFR inhibitor, to fit within the enzyme's active site. nih.gov

Studies on new series of 4(3H)-quinazolinone analogs have identified several potent inhibitors of mammalian DHFR. For example, compounds designated as 30 and 31 in one study were the most active DHFR inhibitors, with IC₅₀ values of 0.4 μM. nih.gov Another study identified compound 3e as an inhibitor of human DHFR with an IC₅₀ value of 0.527 ± 0.028 µM. nih.gov These findings confirm that the quinazolinone scaffold can be effectively utilized to develop potent DHFR inhibitors.

| Compound | Source | IC₅₀ (μM) |

|---|---|---|

| Analog 30 nih.gov | Mammalian DHFR | 0.4 |

| Analog 31 nih.gov | Mammalian DHFR | 0.4 |

| Analog 3e nih.gov | Human DHFR | 0.527 ± 0.028 |

Carbonic Anhydrase II Inhibition

Carbonic Anhydrase II (CA-II) is a zinc-containing metalloenzyme involved in numerous physiological processes, and its inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. researchgate.net The quinazolinone core has been explored for its potential as a carbonic anhydrase inhibitor. nih.govnih.gov

However, specific in vitro inhibitory data for this compound against human Carbonic Anhydrase II (hCA-II) is not extensively detailed in the available literature. Studies on structurally related compounds, such as 3-amino-2-(chlorophenyl)quinazolin-4(3H)-one derivatives, have shown significant inhibitory activity against both bovine and human CA-II, with IC50 values in the micromolar range. researchgate.netnih.gov For instance, the related compound 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one demonstrated potent inhibition of hCA-II. nih.gov These findings suggest the potential of the broader chlorophenyl-substituted quinazolinone class as CA-II inhibitors, though direct experimental evidence for this compound remains to be fully elucidated.

Receptor and Pathway Modulation

The γ-aminobutyric acid type A (GABAA) receptor is a crucial ligand-gated ion channel in the central nervous system and a key target for anxiolytic and sedative drugs. nih.gov Allosteric modulators can enhance or reduce the receptor's response to its endogenous ligand, GABA. While heterocyclic systems like quinolines and quinolones have been investigated as potential allosteric modulators of the GABAA receptor, specific preclinical studies detailing the activity of this compound at this receptor are not prominently reported in the reviewed scientific literature. nih.govresearchgate.net

Antagonism of the serotonin (B10506) 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic and other central nervous system drugs. The quinazoline scaffold is present in known 5-HT2A antagonists like ketanserin. nih.gov This establishes a structural precedent for this class of compounds to interact with serotonin receptors. However, dedicated research and specific binding affinity or functional antagonism data for this compound at the 5-HT2 receptor subtype have not been identified in the reviewed literature. Other studies on quinazolinone derivatives have focused on different serotonin receptor subtypes, such as 5-HT1A and 5-HT3. nih.gov

The μ-opioid receptor is the primary target for opioid analgesics like morphine. mdpi.com The potential for novel, non-peptide ligands to modulate this receptor is an area of active research. While direct experimental data on the binding or functional activity of this compound at the μ-opioid receptor is limited, computational studies have been performed on more complex, structurally related compounds. For example, in silico docking calculations were conducted on 3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one, a fused derivative. mdpi.commdpi.com These computational models predicted that the compound could act as a ligand at the μ-opioid receptor, with energy values and interactions comparable to known opioids. mdpi.com It is important to note that these are in silico predictions for a related but structurally distinct molecule, and experimental validation for this compound itself is not available in the reviewed literature.

Cellular and Molecular Interaction Studies

The quinazolin-4(3H)-one nucleus is a well-established pharmacophore in the design of anticancer agents, with several derivatives exhibiting potent antiproliferative activity against a range of human cancer cell lines. nih.govresearchgate.net The presence of a halogen-substituted phenyl ring, as in this compound, is a common feature in many biologically active molecules, and its influence on cytotoxic activity is of significant interest. nih.gov

Numerous studies have evaluated the antiproliferative effects of various 2,3-disubstituted quinazolin-4(3H)-one derivatives against a panel of cancer cell lines, including:

MCF-7 (Human Breast Adenocarcinoma): This cell line is frequently used to screen potential anticancer agents. Halogen-substituted quinazolinones have been a particular focus of research for their inhibitory potential against MCF-7 cells. nih.gov

HepG2 (Human Hepatocellular Carcinoma): Derivatives of the quinazolinone scaffold have been tested for cytotoxicity against liver cancer cells. researchgate.netnih.gov

HCT116 (Human Colon Carcinoma): The antiproliferative activity of quinazolinone-based compounds has also been explored in colorectal cancer models. nih.gov

Hela (Human Cervical Carcinoma): Studies on related substituted quinazolinones have included screening against HeLa cells. researchgate.netresearchgate.net

A2780 (Human Ovarian Carcinoma): The cytotoxicity of this class of compounds has been assessed in ovarian cancer cell lines.

While the broader class of quinazolinones is widely studied, specific and quantitative antiproliferative data (e.g., IC50 values) for the parent compound this compound against these particular cell lines are not consistently detailed in the primary research literature reviewed. The biological activity of this scaffold is often highly dependent on the nature of the substituent at the 2-position of the quinazoline ring, and many studies focus on derivatives where this position is modified. researchgate.net

Table 1: Investigated Biological Activities of this compound

| Biological Target/Activity | Finding |

|---|---|

| Carbonic Anhydrase II Inhibition | No direct experimental data available. Related compounds show activity. |

| GABAA Receptor Modulation | No specific preclinical investigations reported. |

| Serotonin 5-HT2 Antagonism | No specific preclinical investigations reported. |

| μ-Opioid Receptor Ligand Activity | No direct experimental data available. In silico studies on a complex derivative suggest potential. |

Influence on Cell Cycle Progression

Derivatives of quinazolin-4(3H)-one have been shown to interfere with the normal progression of the cell cycle, a key target in cancer therapy. One such derivative, BIQO-19, was found to significantly induce G2/M phase arrest in non-small cell lung cancer (NSCLC) cells. mdpi.com Similarly, another study reported that a 2-(3-fluorophenyl)-6-morpholinoquinazolin-4(3H)-one derivative also prompted cell cycle arrest at the G2/M phase. bue.edu.eg In contrast, a different quinazolin-4(3H)-one derivative, identified as compound 19d, was observed to stimulate cell cycle arrest at the G1 phase in breast cancer cells. nih.govsemanticscholar.org These findings indicate that the quinazolinone core can be modified to create compounds that halt cell division at different checkpoints, a valuable strategy in developing targeted anticancer agents.

Induction of Apoptotic Pathways

A primary mechanism by which many anticancer agents eliminate malignant cells is through the induction of apoptosis, or programmed cell death. Research has demonstrated that various quinazolin-4(3H)-one derivatives are potent inducers of this process. For instance, one derivative was found to trigger both the extrinsic and intrinsic apoptotic pathways, evidenced by the activation of caspase-9 through cytochrome C. bue.edu.eg Another quinazolinone chalcone (B49325) derivative was shown to induce apoptosis through a mitochondrial-dependent pathway. bue.edu.eg

Specific examples from recent studies further underscore this capability. The derivative BIQO-19 was shown to evoke apoptosis in H1975 lung cancer cells. mdpi.com Furthermore, compound 19d was found to effectively induce apoptosis in breast cancer cells. nih.govsemanticscholar.org These studies collectively highlight the potential of the quinazolin-4(3H)-one scaffold in the development of therapeutics that can selectively trigger cell death in cancerous tissues.

Interaction with Microbial Cellular Components

The antimicrobial activity of quinazolin-4(3H)-one derivatives is linked to their ability to interfere with essential microbial cellular components and processes. A significant mechanism of action that has been identified is the inhibition of DNA gyrase. mdpi.com This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Several novel quinazolin-4(3H)-one derivatives have been specifically designed and synthesized as potent antimicrobial agents that target this enzyme. mdpi.com This targeted approach provides a distinct advantage in combating bacterial infections, particularly in an era of growing antibiotic resistance.

Studies on Inflammation-related Pathways

Quinazolin-4(3H)-one derivatives have demonstrated significant anti-inflammatory effects, notably through the modulation of inflammation-related pathways. A key finding is their ability to reduce the production of Prostaglandin E2 (PGE2), a principal mediator of inflammation. nih.gov In one study, a series of 4-quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory activity, with results showing that all tested compounds effectively lowered PGE2 production. nih.gov Among the tested compounds, 3-cyclohexyl-6-chloro-quinazolin-4(3H)-one and 3-cyclohexyl-quinazolin-4(3H)-one were identified as the most potent derivatives, significantly reducing PGE2 levels. nih.gov This ability to inhibit PGE2 biosynthesis positions these compounds as promising candidates for the development of new anti-inflammatory drugs. nih.govnih.gov

In Vitro and In Vivo (Animal Model) Studies on Specific Biological Endpoints

The therapeutic potential of this compound and its analogs has been further explored through in vitro studies targeting specific biological endpoints, particularly their antimicrobial efficacy.

Antimicrobial Activity against Bacterial and Fungal Strains (in vitro)

The quinazolin-4(3H)-one nucleus is recognized as a privileged structure in the development of antimicrobial agents. frontiersin.orgnih.gov Derivatives have been shown to possess a broad spectrum of activity against a variety of bacterial and fungal pathogens. eco-vector.com

In vitro studies have confirmed antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pneumoniae, as well as Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhimurium. mdpi.comeco-vector.comnih.govnih.gov

The antifungal properties of these compounds are also well-documented. Various derivatives have shown efficacy against fungal strains including Candida albicans, Candida tropicals, Aspergillus niger, and several species of plant pathogenic fungi like Fusarium oxysporum and Verticillium dahliae. mdpi.comresearchgate.netmdpi.com The data from these studies, often presenting minimum inhibitory concentrations (MIC), highlight the potential for developing this class of compounds into clinically useful antimicrobial agents.

Table 1: Summary of In Vitro Antimicrobial Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound/Derivative | Target Microorganism | Observed Activity/Result | Reference(s) |

|---|---|---|---|

| 4(3H)-Quinazolinone Derivatives | Staphylococcus aureus | Good activity with MIC of 2 µg/mL for lead compound. | nih.gov |

| 2-phenyl-3-amino quinazoline-4(3H)-one | Staphylococcus aureus, Bacillus cereus | Moderate activity against Gram-positive bacteria. | frontiersin.org |

| 2-phenyl-3-amino quinazoline-4(3H)-one | Escherichia coli, Pseudomonas aeruginosa | Moderate activity against Gram-negative bacteria. | frontiersin.org |

| Hydrazone/Pyrazole (B372694) Derivatives | Bacillus subtilis, S. aureus, S. typhimurium, E. coli | Potent antibacterial activity. | mdpi.com |

| Hydrazone/Pyrazole Derivatives | Candida tropicals, C. albicans, M. phaseolina, A. niger | Potent antifungal activity. | mdpi.com |

| Silver Nanoparticle Conjugates | E. coli K1, Streptococcus pyogenes, K. pneumoniae | Enhanced antibacterial activity. | nih.gov |

| Pyrazolyl-quinazolin-4(3H)-one Derivatives | Various bacterial and fungal microorganisms | Screened and showed activity. | researchgate.net |

| Various Derivatives | Fusarium oxysporum, Verticillium dahliae | Good antifungal activity against tree plant fungi. | researchgate.net |

Anticonvulsant Activity in Animal Models and Mechanistic Confirmation

Pre-clinical research into the anticonvulsant properties of quinazolin-4(3H)-one derivatives has shown promising results in various animal models, although specific data for this compound is not detailed in the available literature. Studies on structurally related compounds often utilize standard screening models to assess efficacy against different types of seizures.

Animal Models in Anticonvulsant Screening:

Two primary animal models are conventionally used for the initial screening of potential anticonvulsant agents:

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is employed to screen for compounds that may be effective against absence seizures. science.gov

A number of 3-aryl-4(3H)-quinazolinone derivatives have demonstrated significant activity in these models. mdma.chnih.gov For instance, certain compounds with a 3-o-tolyl or 3-o-chlorophenyl group have shown good protection against both MES- and scPTZ-induced seizures. mdma.ch The anticonvulsant potential of these derivatives is often compared to standard antiepileptic drugs like diazepam, carbamazepine, or valproate. nih.govnih.govmdpi.com

Mechanistic Confirmation: Flumazenil (B1672878) Antagonism

The mechanism of action for many anticonvulsant quinazolinones is believed to involve the enhancement of GABAergic neurotransmission, similar to benzodiazepines. mdpi.com The GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system, is a key target. mdpi.com Structure-activity relationship (SAR) studies suggest that the quinazolin-4(3H)-one scaffold acts as a hydrophobic domain, with specific atoms at N1 and the C4-carbonyl group serving as crucial hydrogen bonding sites for receptor interaction. mdpi.com

To confirm this mechanism, mechanistic studies often involve the use of flumazenil , a known benzodiazepine (B76468) antagonist. mdpi.com Flumazenil works by competitively inhibiting the benzodiazepine binding site on the GABA-A receptor complex. mdpi.com In preclinical studies, if the anticonvulsant effect of a test compound is reversed or blocked by the prior administration of flumazenil, it strongly suggests that the compound's mechanism of action is mediated through the benzodiazepine binding site of the GABA-A receptor. mdpi.com This approach has been successfully used to confirm the mechanism for other 2,3-disubstituted quinazolin-4(3H)-one derivatives. mdpi.com

While no specific flumazenil antagonism studies have been published for this compound, the established activity of its analogues suggests this would be a critical step in elucidating its potential anticonvulsant mechanism.

Table 1: Anticonvulsant Activity of Structurally Related Quinazolinone Derivatives This table presents data for compounds structurally related to this compound to illustrate the general activity of this chemical class. Data for the specific subject compound is not available in the cited literature.

| Compound Derivative | Animal Model | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| N-(4-fluorophenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | MES | 28.90 | nih.gov |

| N-(4-chlorophenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | MES | 47.38 | nih.gov |

| N-(4-bromophenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | MES | 56.40 | nih.gov |

| 2-[2-(4-pyridyl)ethenyl]-3-o-tolyl-4(3H)-quinazolinone | MES | >100 | mdma.ch |

| 2-[2-oxo-2-(4-pyridyl)ethyl]-3-o-tolyl-4(3H)-quinazolinone | scPTZ | 65.8 | mdma.ch |

Evaluation of Cytotoxicity on Normal Human Cell Lines

The evaluation of a compound's effect on normal, non-cancerous cells is a critical component of preclinical investigation, providing an early indication of its potential safety profile. For novel therapeutic agents, particularly those developed for cancer, it is important to demonstrate selectivity, meaning the compound is more toxic to cancer cells than to normal cells.

Cytotoxicity Screening on Normal Cell Lines:

While many studies focus on the cytotoxic effects of quinazolinone derivatives against various human cancer cell lines (such as breast, lung, and colon cancer lines), some research also includes assessments against normal human cell lines to gauge general cytotoxicity. nih.govresearchgate.netresearchgate.net A commonly used normal cell line for such evaluations is the WI-38 human lung fibroblast line. Other normal cell lines used in studies of related compounds include MRC-5 (normal lung fibroblast) and HUVEC (Human Umbilical Vein Endothelial Cells). researchgate.netsemanticscholar.org

The primary metric for cytotoxicity is the IC₅₀ value , which represents the concentration of a compound required to inhibit the growth of 50% of the cell population. A higher IC₅₀ value against normal cells compared to cancer cells suggests a degree of selectivity.

Currently, there is no specific published data detailing the IC₅₀ value of this compound on WI-38 fibroblasts or other normal human cell lines. However, studies on other quinazolinone derivatives have shown that they can exhibit lower anti-proliferative effects on normal cell lines compared to tumorigenic ones, indicating a degree of appropriate selectivity. researchgate.net For example, one study noted that a series of synthesized quinazolinone derivatives generally showed lesser effects on the normal MRC-5 cell line compared to the carcinoma cell lines tested. researchgate.net Another investigation found that a particular quinazoline-sulfonamide derivative exhibited less cytotoxicity in normal HUVEC cells, suggesting selective activity towards leukemia cell lines. semanticscholar.org

These findings for related compounds underscore the importance of conducting similar evaluations for this compound to determine its cytotoxicity profile and therapeutic potential.

Table 2: Cytotoxicity of Structurally Related Quinazolinone Derivatives on Normal Cell Lines This table presents data for compounds structurally related to this compound to illustrate the general activity of this chemical class. Data for the specific subject compound is not available in the cited literature.

| Compound Derivative Class | Normal Cell Line | Observation | Reference |

|---|---|---|---|

| Quinazolinone derivatives (7a-7h) | MRC-5 (normal lung fibroblast) | Generally lesser anti-proliferative effects compared to carcinoma cell lines. | researchgate.net |

| Quinazoline–sulfonamide derivative (4a) | HUVEC (endothelial cells) | Exhibited less cytotoxicity compared to leukemia cell lines. | semanticscholar.org |

| 2-aryl-6-substituted quinazolinones | Normal human cell line HEK-293 | A related compound was found to be non-toxic with an IC₅₀ of 148.67 μM. | science.gov |

Structure Activity Relationship Sar Studies of 3 4 Chlorophenyl Quinazolin 4 3h One Derivatives

Influence of Substituents at Position N-3 on Biological Activities

The substituent at the N-3 position of the quinazolinone ring is a critical determinant of biological activity. In the parent compound, this position is occupied by a 4-chlorophenyl group. SAR studies have shown that both the nature of the aromatic ring and the identity and position of its substituents significantly modulate the pharmacological profile.

For instance, the presence of a substituted aromatic ring at the N-3 position is often considered essential for antimicrobial activities. nih.gov Research into anticancer agents has revealed that modifications at this position can lead to varying inhibitory activities. nih.gov In a series of quinazolinone derivatives designed as PI3Kδ inhibitors, compounds featuring a 2,6-dimethylphenyl group at N-3, instead of a 4-chlorophenyl group, showed potent inhibitory activity. researchgate.net This suggests that steric bulk and electronic properties of the N-3 aryl substituent can be fine-tuned to achieve desired potency and selectivity. For example, a derivative with a 2,6-dimethylphenyl group at N-3 and an indol-5-yl substituent at another part of the molecule resulted in a potent and highly selective PI3Kδ inhibitor. researchgate.net

The table below illustrates how changes at the N-3 position, while keeping other parts of a quinazolinone scaffold constant, can affect biological activity, using PI3Kδ inhibition as an example.

| Compound ID | N-3 Substituent | Other Key Substituent | PI3Kδ IC50 (nM) |

| 10d | 2,6-dimethylphenyl | indol-5-yl | 8.6 |

| 10e | 2,6-dimethylphenyl | 3,4-dimethoxyphenyl | 8.4 |

This table shows the half-maximal inhibitory concentration (IC50) for PI3Kδ for two different compounds. Data sourced from reference researchgate.net.

These findings underscore the importance of the N-3 position as a key site for modification in the design of quinazolinone-based therapeutic agents.

Impact of Modifications at Position C-2 on Target Interactions

The C-2 position of the quinazolin-4(3H)-one scaffold is another pivotal site for structural variation, with modifications here having a profound impact on target interaction and biological activity. nih.govnih.gov Research has shown that introducing different functional groups at C-2 can alter the compound's mechanism of action and potency against various targets, including enzymes and receptors involved in inflammation and cancer.

A study on novel 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives as anti-inflammatory agents found that the nature of the substituent at C-2 was crucial for cyclooxygenase (COX) inhibition. researchgate.net Specifically, compounds bearing a trifluoromethyl moiety within the C-2 substituent showed distinct inhibitory activity on COX enzymes. researchgate.net For example, compound 6g from this series, which incorporates a specific substituted group at C-2, was identified as a potent inhibitor of both COX-1 and COX-2. researchgate.net